molecular formula C7H9NO2 B13223025 3-(Furan-3-yl)oxetan-3-amine

3-(Furan-3-yl)oxetan-3-amine

Cat. No.: B13223025
M. Wt: 139.15 g/mol
InChI Key: KHJMCYWXXZMLBZ-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)oxetan-3-amine: is a heterocyclic compound that features both a furan ring and an oxetane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxetane ring is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the furan ring. One common method is the cyclization of appropriate precursors under specific conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The furan ring can then be introduced through cross-coupling reactions or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reaction conditions can further enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-3-yl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(Furan-3-yl)oxetan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to design and synthesize new pharmaceuticals with improved efficacy and reduced side effects .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 3-(Furan-3-yl)oxetan-3-amine is unique due to the presence of both a furan ring and an oxetane ring. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(furan-3-yl)oxetan-3-amine

InChI

InChI=1S/C7H9NO2/c8-7(4-10-5-7)6-1-2-9-3-6/h1-3H,4-5,8H2

InChI Key

KHJMCYWXXZMLBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=COC=C2)N

Origin of Product

United States

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